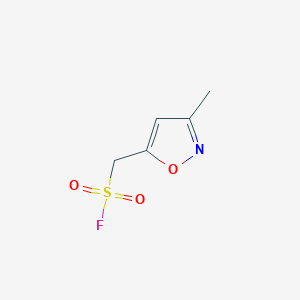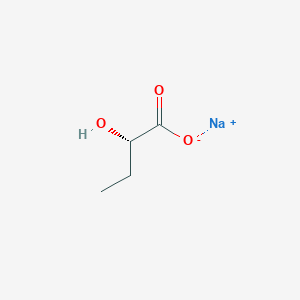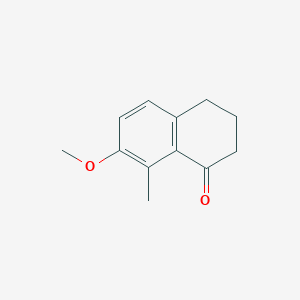
4-(2-Fluoroacetyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Fluoroacetyl)benzoic acid” is an organic compound with the molecular weight of 182.15 . It is a powder form substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC name of “this compound” is the same as its common name . The InChI code for this compound is1S/C9H7FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) . Physical and Chemical Properties Analysis
“this compound” is a powder form substance . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Metabolism and Excretion Studies
Studies have shown that fluorinated benzyl alcohols, including compounds similar to 4-(2-Fluoroacetyl)benzoic acid, are metabolized in organisms leading to various metabolites. Research involving 2-, 3-, and 4-fluorobenzyl alcohols in rats identified major urinary metabolites corresponding to glycine conjugates of the corresponding benzoic acids, with a small proportion being N-acetylcysteinyl conjugates, indicating the potential role of this compound in metabolic studies (Blackledge, Nicholson, & Wilson, 2003).
Pharmaceutical Compound Synthesis
Research has explored the synthesis of new compounds bearing residues similar to this compound for potential pharmaceutical applications. For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid aimed to analyze its potential as a ligand for human cyclooxygenase-2 receptor, indicating its relevance in developing analgesic and antiplatelet agents. This research highlights the role of this compound derivatives in the synthesis of potentially therapeutic compounds (Caroline et al., 2019).
Agonist Activity for G Protein-Coupled Receptors
In the quest for new drug targets for type 2 diabetes treatment, derivatives similar to this compound, such as benzyloxyphenylpropanoic acid derivatives, have been identified as potent GPR40 agonists. These compounds have shown significant glucose-lowering effects in diabetic rats, suggesting the potential of this compound derivatives in diabetes treatment and insulin secretion regulation (Sasaki et al., 2011).
Repellency in Pest Management
Research into phenylpropanoids, which are structurally related to this compound, has shown that these compounds can serve as effective bird repellents. This indicates the potential application of this compound derivatives in developing pest repellent strategies for agricultural protection (Jakubas et al., 1992).
Antimicrobial Effects in Animal Nutrition
Studies have demonstrated the antimicrobial effects of benzoic acid in the gastrointestinal tract of piglets, enhancing growth performance and nitrogen retention. This suggests the potential use of this compound and its derivatives in improving animal health and performance in agricultural settings (Kluge et al., 2006).
Safety and Hazards
Direcciones Futuras
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . This suggests that “4-(2-Fluoroacetyl)benzoic acid” and similar fluorinated compounds may have significant potential for future research and applications.
Propiedades
IUPAC Name |
4-(2-fluoroacetyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWILAIFANFGJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2797801.png)
![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)
![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![2-[[5-(4-Chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2797806.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B2797811.png)

![2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene](/img/structure/B2797816.png)
![2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2797818.png)

![N-[(5-Oxo-7,8-dihydro-6H-quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2797821.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2797823.png)
